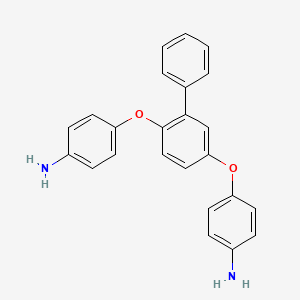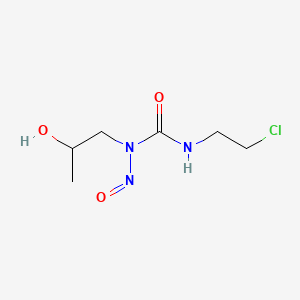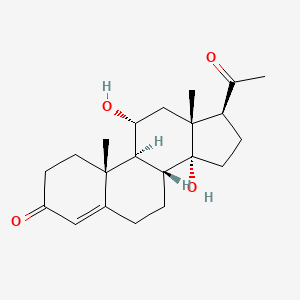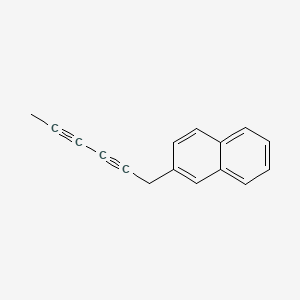
Naphthalene, 2-(2,4-hexadiynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications in Supramolecular Chemistry and Sensors
- NDIs are utilized in supramolecular chemistry, sensors, and as host-guest complexes for molecular switching devices like catenanes and rotaxanes (Kobaisi et al., 2016).
- They also find applications in ion-channels through ligand gating and gelators for sensing aromatic systems (Bhosale et al., 2008).
Role in Catalysis and Medicine
- NDIs are involved in catalysis via anion-π interactions and have applications in DNA intercalation for medicinal purposes (Kobaisi et al., 2016).
Use in Organic Electronics and Photovoltaics
- NDIs are significant for their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them candidates for organic electronics and photovoltaics (Bhosale et al., 2021).
- Their applications extend to solar cell technology and artificial photosynthesis (Kobaisi et al., 2016).
Potential in Organic Field-Effect Transistors (OFET)
- NDIs are also used in the development of n-type materials for OFET applications (Durban et al., 2010).
Environmental and Health Research
- Research on NDI derivatives has implications in environmental science, particularly concerning their reactions with atmospheric components and potential health effects (Sasaki et al., 1997; Bunce et al., 1997).
Mécanisme D'action
Propriétés
Numéro CAS |
172923-89-6 |
|---|---|
Nom du produit |
Naphthalene, 2-(2,4-hexadiynyl)- |
Formule moléculaire |
C16H12 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
2-hexa-2,4-diynylnaphthalene |
InChI |
InChI=1S/C16H12/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,8H2,1H3 |
Clé InChI |
SRYARTHJKAESGC-UHFFFAOYSA-N |
SMILES |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
Synonymes |
1-(2'-naphthyl)hexa-2,4-diyne santolindiacetylene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



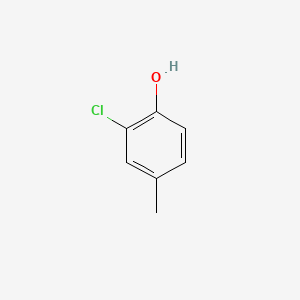
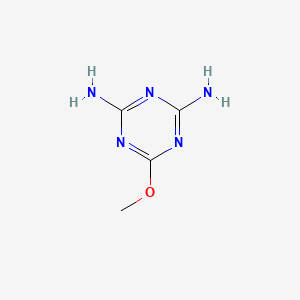

![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)



![3'-O-[2-(Methylamino)benzoyl]adenosine 5'-(tetrahydrogen triphosphate)](/img/structure/B1207302.png)
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
